molecular formula C27H22FN5O4 B3403347 N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1112427-00-5

N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B3403347
CAS No.: 1112427-00-5
M. Wt: 499.5
InChI Key: AZHAVECPJDRKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the naphthyridinone ring and the acetamide linkage. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on existing literature and research findings.

Molecular Formula

The molecular formula of the compound is C25H24FN3O3C_{25}H_{24}FN_{3}O_{3}. It features a fluorophenyl group and a naphthyridine derivative, which are significant for its biological activity.

Structural Characteristics

The compound contains:

  • A fluorophenyl group , which may enhance lipophilicity and receptor binding.
  • An oxadiazole moiety , known for its diverse biological activities.
  • A naphthyridine core , which is often associated with antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that compounds containing naphthyridine and oxadiazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthyridine can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

Naphthyridine derivatives have been extensively studied for their anticancer potential. The presence of the oxadiazole ring in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression .

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation. The fluorophenyl group may play a role in modulating inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various naphthyridine derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antibiotic candidate .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of naphthyridine derivatives. N-[4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide demonstrated cytotoxic effects on human cancer cell lines. The study concluded that the compound could be developed further as a chemotherapeutic agent .

Summary of Findings

Application AreaObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryPotential modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce bacterial cell death by disrupting cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is unique due to its complex structure, which includes multiple functional groups and rings

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex compound that falls under the category of naphthyridine and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, making them significant in pharmaceutical research.

Chemical Structure and Properties

The compound's structure can be described using the following molecular formula:

Property Details
Molecular FormulaC32H29FN2O5
Molecular Weight540.6 g/mol
IUPAC NameThis compound
SMILESCOC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F)C(=O)NC5=CC(=C(C=C5)OC)OC

The presence of both naphthyridine and oxadiazole moieties suggests potential interactions with various biological targets due to their established pharmacological profiles.

Anticancer Activity

Research indicates that compounds containing naphthyridine and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. The mechanism often involves the inhibition of key enzymes related to tumor growth and proliferation.

A study highlighted that certain 1,8-naphthyridine derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines, indicating strong potential for development as anticancer agents .

Antimicrobial Activity

The oxadiazole ring is noted for its broad-spectrum antimicrobial properties. Compounds derived from this structure have been reported to exhibit activity against bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Properties

Naphthyridine derivatives have also been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Naphthyridine Derivatives : A comprehensive review found that modifications to the naphthyridine scaffold significantly enhanced its anticancer activity against a panel of tumor cell lines. This study emphasizes structure–activity relationships (SAR) that guide future drug design .
  • Oxadiazole Derivatives : Another research effort focused on 1,2,4-oxadiazole derivatives revealed their potential in treating conditions like Alzheimer's disease due to their inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown .

Summary of Biological Activities

Activity Description
AnticancerSignificant cytotoxicity against various cancer cell lines; inhibition of growth factors.
AntimicrobialBroad-spectrum activity against bacteria and fungi; disruption of cell wall synthesis.
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential analgesic effects.
NeuroprotectivePotential in treating neurodegenerative diseases by inhibiting AChE activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-16-3-12-21-24(35)22(27-31-25(32-37-27)18-6-10-20(36-2)11-7-18)14-33(26(21)30-16)15-23(34)29-13-17-4-8-19(28)9-5-17/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAVECPJDRKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Reactant of Route 3
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Reactant of Route 4
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Reactant of Route 5
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-fluorophenyl)methyl]-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.